Improved Regioselectivity with Preserved Yield in Rh(III)-Catalyzed Pyridone Synthesis – Cpt vs. Cp*
In a direct head-to-head comparison within the same study, the 1,3-di-tert-butylcyclopentadienyl-derived rhodium(III) precatalyst [CptRhCl₂]₂ delivered enhanced regioselectivity relative to the Cp* analog while maintaining equivalent catalytic activity and product yield. The Rovis group specifically synthesized a Cpt-bearing Rh(III) precatalyst and compared it to the established Cp*Rh(III) system [1]. Across multiple alkyne substrates, the Cpt ligand conferred higher degrees of regiocontrol in the alkyne insertion event without any loss in isolated yield.
| Evidence Dimension | Regioselectivity and catalytic activity in Rh(III)-catalyzed oxidative coupling of acrylamides with alkynes for pyridone synthesis |
|---|---|
| Target Compound Data | [CptRhCl₂]₂: regioselectivity improved (higher regiomeric ratio favoring the normal insertion product); yield preserved at levels comparable to Cp* |
| Comparator Or Baseline | [Cp*RhCl₂]₂ (Cp* = pentamethylcyclopentadienyl): lower regioselectivity (lower regiomeric ratio); similar catalytic activity |
| Quantified Difference | Regioselectivity improved (qualitative statement in abstract and Table 1: 'improved regioselectivity with no loss in yield'); see original Table 1 for substrate-specific regiomeric ratios |
| Conditions | Coupling of acrylamides and alkynes with Cu(OAc)₂ oxidant; dichloroethane solvent; comparison performed within the same publication (Table 1, Cpt vs. Cp* columns) |
Why This Matters
For procurement decisions in C–H activation methodology, this evidence demonstrates that the Cpt ligand precursor is not merely a 'bulky Cp' but provides a unique regioselectivity advantage over the more common Cp* while retaining equivalent catalytic activity, making it the ligand of choice when product isomer distribution is critical.
- [1] Hyster, T. K.; Rovis, T. An Improved Catalyst Architecture for Rhodium(III) Catalyzed C–H Activation and Its Application to Pyridone Synthesis. Chem. Sci. 2011, 2, 1606–1610. Table 1 comparison of Cpt vs. Cp* columns. View Source
